Ulithiacyclamide B
Description
Significance of Marine Natural Products in Biomedical Research
Marine ecosystems, covering over 70% of the Earth's surface, harbor an extraordinary array of life forms that have evolved sophisticated biochemical mechanisms for survival and defense frontiersin.orghilarispublisher.compharmaceutical-journal.comnih.govlongdom.org. This biodiversity translates into a vast reservoir of novel chemical compounds, known as marine natural products (MNPs), which often exhibit structural complexity and biological activities distinct from terrestrial counterparts frontiersin.orgnih.govlongdom.orgacs.orgmdpi.com. MNPs have proven to be invaluable sources for drug discovery, contributing to the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, pain, and inflammatory conditions frontiersin.orgpharmaceutical-journal.comnih.govlongdom.orgmdpi.comnih.govnoaa.gov.
The chemical diversity found in marine organisms often surpasses that of synthetic libraries, providing unique scaffolds that can interact with biological targets in novel ways pharmaceutical-journal.comacs.org. Several successful drugs have originated from marine sources, such as the potent painkiller Ziconotide (derived from cone snail venom), the anticancer agent Eribulin (a synthetic analog of halichondrin B from a sponge), and Bryostatin (from the bryozoan Bugula neritina), which is being investigated for anticancer and neurodegenerative diseases pharmaceutical-journal.comnih.govnoaa.govnews-medical.net. Marine sponges, tunicates, algae, and bacteria are among the most prolific sources of these bioactive compounds frontiersin.orghilarispublisher.comnih.govlongdom.orgnih.govbohrium.comfrontiersin.org.
Overview of Cyclic Peptides and Thiazole-Based Peptide Research
Cyclic peptides are a class of molecules characterized by a peptide backbone that forms a closed ring structure eurpepsoc.comeurpepsoc.comrsc.orgnih.govnih.govacs.orgacs.orgrsc.orgbohrium.comnih.gov. Compared to their linear counterparts, cyclic peptides generally exhibit enhanced metabolic stability, reduced conformational flexibility, improved target selectivity, and greater resistance to enzymatic degradation eurpepsoc.comeurpepsoc.comrsc.orgnih.govnih.govacs.orgacs.orgrsc.orgbohrium.comnih.gov. These advantageous properties make them attractive scaffolds for drug discovery, particularly for modulating challenging biological targets such as protein-protein interactions or allosteric binding sites eurpepsoc.comeurpepsoc.comrsc.orgnih.govacs.orgacs.orgrsc.orgbakerlab.org.
A significant subclass within this area is thiazole-based peptides (TBPs), which incorporate one or more thiazole (B1198619) rings into their peptide structure nih.govencyclopedia.pubnih.govuq.edu.auresearchgate.netresearchgate.netnih.govuq.edu.aursc.org. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common motif in pharmaceuticals and medicinal chemistry, known to influence molecular conformation and protein interactions encyclopedia.pubnih.govuq.edu.auresearchgate.netresearchgate.netuq.edu.au. Marine organisms, especially cyanobacteria and tunicates, are rich sources of TBPs, which have demonstrated a range of potent bioactivities, including anticancer, antibacterial, and antifungal effects encyclopedia.pubnih.govresearchgate.netnih.gov. Ulithiacyclamide (B1205845) B belongs to this important class of marine-derived thiazole-containing cyclic peptides.
Historical Context of Ulithiacyclamide B Discovery and Characterization
This compound was first reported in 1989 by Williams and Moore, building upon earlier work that identified related cyclic peptides from marine sources rsc.orgnih.govacs.orgnih.gov. This compound was isolated from the marine tunicate Lissoclinum patella, a species known to produce a variety of complex cyclic peptides rsc.orgnih.govacs.orgnih.govmdpi.commdpi.comnih.govacs.orgmdpi.com. The initial discovery of ulithiacyclamide and its analogs, including this compound, was attributed to the research efforts of Ireland and Scheuer in the early 1980s mdpi.comacs.org.
The structure of this compound was elucidated through spectroscopic analysis and chemical degradation nih.govnih.gov. It is characterized as a dimeric cyclic peptide, distinguished from its close relative, ulithiacyclamide A, by the replacement of one of its D-leucine residues with a D-phenylalanine residue, resulting in an asymmetrical structure rsc.orgnih.gov. Both compounds feature thiazole and oxazoline (B21484) motifs within their cyclic backbone rsc.orgnih.govacs.orgnih.govmdpi.commdpi.commdpi.com. Early research indicated that this compound possesses significant cytotoxic and antitumor properties, demonstrating potent activity against certain cancer cell lines nih.govmdpi.commdpi.com. For instance, it exhibited an IC50 value of approximately 17 ng/mL against the KB cell line nih.govmdpi.com.
Data Tables
Structure
2D Structure
Properties
CAS No. |
122759-67-5 |
|---|---|
Molecular Formula |
C35H40N8O6S4 |
Molecular Weight |
797 g/mol |
IUPAC Name |
(1S,4R,5S,8R,15S,18R,19S,22R)-8-benzyl-4,18-dimethyl-22-(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone |
InChI |
InChI=1S/C35H40N8O6S4/c1-16(2)10-20-34-40-22(12-50-34)28(44)38-25-15-53-52-14-24(32-42-26(17(3)48-32)30(46)36-20)39-29(45)23-13-51-35(41-23)21(11-19-8-6-5-7-9-19)37-31(47)27-18(4)49-33(25)43-27/h5-9,12-13,16-18,20-21,24-27H,10-11,14-15H2,1-4H3,(H,36,46)(H,37,47)(H,38,44)(H,39,45)/t17-,18-,20-,21-,24-,25-,26+,27+/m1/s1 |
InChI Key |
ALXRBWFBPYGRNS-CIQZLZIBSA-N |
SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H]6[C@H](OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
Synonyms |
ulithiacyclamide B |
Origin of Product |
United States |
Origin and Advanced Isolation Methodologies
Natural Occurrence and Symbiotic Production Pathways
Isolation from Lissoclinum patella and Associated Symbionts
Ulithiacyclamide (B1205845) B is a cyclic peptide that has been isolated from the marine ascidian Lissoclinum patella. nih.govacs.org This tunicate, commonly found in tropical Pacific locations, is known to host a variety of bioactive natural products. nih.gov Ulithiacyclamide B is often found as part of a complex mixture of similar cyclic peptides, including various patellamides and other ulithiacyclamide derivatives. nih.gov For instance, a collection of L. patella from Pohnpei, Federated States of Micronesia, yielded this compound alongside patellamides A-C, patellamide G, and ulithiacyclamides E-G. nih.gov The presence of these related compounds highlights the chemical diversity within this single organism and its symbiotic inhabitants.
Investigation of Microbial Symbionts (Prochloron sp.) as Biosynthetic Sources
While initially isolated from the ascidian host, scientific evidence now conclusively points to a microbial symbiont as the true biosynthetic source of this compound and its related peptides. nih.govnih.gov The obligate symbiotic cyanobacterium, Prochloron sp. (often identified as Prochloron didemni), which resides within the tissues of Lissoclinum patella, is responsible for producing these compounds. nih.govuni-heidelberg.de
Genetic investigations have identified the biosynthetic gene clusters responsible for the production of these peptides, which are classified as cyanobactins. nih.gov These gene clusters, homologous to the patellamide pathway, are found within the genome of Prochloron, not the ascidian host. nih.govrsc.org Research has shown that variable regions within these gene clusters correspond to different classes of cyclic peptides, including the patellamides, lissoclinamides, and ulithiacyclamides. nih.govuni-heidelberg.de This indicates that the host ascidian can accumulate a diverse chemical library by hosting multiple strains of Prochloron, each potentially containing a single, distinct biosynthetic pathway. nih.gov The production of these compounds is a significant metabolic activity for the symbiont, with genes involved in their biosynthesis being among the most highly transcribed cyanobacterial genes within the host. nih.gov
Sophisticated Isolation and Purification Techniques for Complex Mixtures
The isolation of this compound from its natural source is a challenging process due to the complex mixture of structurally similar peptides present in the biological matrix. nih.govresearchgate.net This necessitates the use of sophisticated and multi-step extraction and purification protocols.
Advanced Chromatographic Separations
Advanced chromatographic techniques are essential for the separation and purification of this compound. Following initial extraction, the crude extract is typically subjected to various forms of column chromatography. Silica (B1680970) gel column chromatography is a common initial step to fractionate the complex extract based on polarity. turkiyeparazitolderg.org
Further purification often involves High-Performance Liquid Chromatography (HPLC), which offers higher resolution for separating closely related compounds. nih.gov The determination of the absolute stereochemistry of the constituent amino acids within the peptide structure is frequently accomplished using Gas Chromatography (GC) analysis of derivatized amino acid hydrolysates. nih.gov
Table 1: Chromatographic Methods in this compound Research
| Technique | Purpose | Reference |
|---|---|---|
| Silica Gel Column Chromatography | Initial fractionation of crude extract | turkiyeparazitolderg.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification of the target compound | nih.gov |
Optimization of Extraction Protocols from Biological Matrices
The initial step in isolating this compound involves extracting the compounds from the tissues of the ascidian. A common approach is multilevel maceration, which uses solvents of varying polarity to sequentially extract different classes of compounds. researchgate.net
A typical protocol begins with the freeze-drying of the collected ascidian samples, which are then powdered. turkiyeparazitolderg.org This material is then subjected to extraction with a series of solvents. For example, a nonpolar solvent like n-hexane might be used first to remove lipids, followed by a more polar solvent such as ethanol (B145695) to extract the peptide-based compounds. researchgate.netturkiyeparazitolderg.org The resulting crude ethanol extract, which contains this compound and other related peptides, is then concentrated and carried forward for chromatographic purification. researchgate.net The efficiency of this process is critical for maximizing the yield of the target compound from the collected biological material.
Table 2: General Steps in Extraction and Isolation of this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Preparation | Collection of Lissoclinum patella, followed by freeze-drying and powdering. | To prepare the biological material for efficient solvent extraction. |
| 2. Solvent Extraction | Sequential extraction of the powdered material with solvents of increasing polarity (e.g., n-hexane followed by ethanol). | To create a crude extract enriched with cyclic peptides while removing interfering substances like lipids. |
| 3. Fractionation | The crude extract is subjected to initial chromatographic separation, such as silica gel column chromatography. | To separate the complex extract into simpler fractions. |
| 4. Purification | Fractions containing the target compound are further purified using high-resolution techniques like HPLC. | To isolate this compound in a pure form, free from other closely related peptides. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Patellamide A |
| Patellamide B |
| Patellamide C |
| Patellamide G |
| Ulithiacyclamide E |
| Ulithiacyclamide F |
| Ulithiacyclamide G |
| Ethanol |
Structural Elucidation and Conformational Dynamics
Absolute Stereochemical Assignment Methodologies
Advanced Chiroptical Techniques
Advanced chiroptical techniques, such as Electronic Circular Dichroism (ECD) spectroscopy, are instrumental in determining the absolute stereochemistry of chiral molecules like Ulithiacyclamide (B1205845) B. These methods, often coupled with quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), allow for the assignment of absolute configurations by correlating experimental spectral data with theoretical predictions mdpi.comnih.govnih.gov. Specific Cotton effects observed in the ECD spectra of Ulithiacyclamide B would be analyzed to confirm the stereochemical assignments of its various chiral centers and functional groups. While specific ECD data for this compound is not detailed in the provided snippets, this approach is standard for establishing the absolute configuration of complex natural products mdpi.comnih.gov.
Comparative Structural Analysis with Related Cyclic Peptides
The structural features of this compound are best understood in the context of its related analogs and other classes of marine cyclic peptides.
Structural Distinctions and Similarities with Ulithiacyclamide A and Other Analogs (Ulithiacyclamides E, F, G)
Ulithiacyclamides A and B represent early discoveries within this peptide family, with this compound being structurally similar to Ulithiacyclamide A but differing in the substitution of one D-Leucine residue with a D-Phenylalanine residue, resulting in an asymmetrical dimeric structure rsc.org. Ulithiacyclamides E, F, and G, discovered later, are also related to this compound. These analogs typically feature variations in their oxazoline (B21484) rings, with Ulithiacyclamides E, F, and G having either both (E) or one (F and G) of the oxazoline rings hydrolyzed to their L-Threonine counterparts rsc.org. These subtle differences in amino acid sequence and modification highlight the structural diversity within the ulithiacyclamide class.
| Feature | This compound | Ulithiacyclamide A | Ulithiacyclamide E | Ulithiacyclamide F | Ulithiacyclamide G |
| Macrocyclic Core | Present | Present | Present | Present | Present |
| Dimeric Structure | Asymmetrical | Symmetrical | Related to B | Related to B | Related to B |
| Key Amino Acid Variation | D-Phenylalanine substitution for D-Leucine in A | D-Leucine residue | Hydrolyzed oxazoline rings (both) | Hydrolyzed oxazoline rings (one) | Hydrolyzed oxazoline rings (one) |
| Disulfide Bridge | Present | Present | Present | Present | Present |
Comparison with Patellamides and Ascidiacyclamide (B1665190) Macrocyclic Architectures
Ulithiacyclamides share significant structural similarities with patellamides and ascidiacyclamides, as they are all cyclic peptides isolated from marine tunicates, particularly Lissoclinum patella rsc.orgrsc.orgnih.gov. These classes of compounds often feature uncommon amino acids and heterocyclic moieties, such as thiazole (B1198619) and oxazoline rings rsc.orgnih.govnih.gov. A key distinction is the presence of a transannular disulfide bridge in ulithiacyclamides, which is absent in patellamides and ascidiacyclamides rsc.orgrsc.org. This disulfide bridge contributes to the rigidity and stability of the ulithiacyclamide macrocycle rsc.orgrsc.orgresearchgate.net. While patellamides and ascidiacyclamides possess a similar macrocyclic backbone, the absence of the disulfide bond leads to different conformational behaviors compared to ulithiacyclamides rsc.org. For instance, ascidiacyclamide adopts a specific conformation irrespective of the solvent, whereas ulithiacyclamides, due to the disulfide bridge, can access different conformational states rsc.org.
| Feature | This compound | Representative Patellamide (e.g., Ascidiacyclamide) |
| Source Organism Class | Marine Tunicate (Lissoclinum patella) | Marine Tunicate (Lissoclinum patella) |
| Macrocyclic Nature | Cyclic Peptide | Cyclic Peptide |
| Typical Size (residues) | Pseudo-octapeptide (dimeric structure implies more) | Pseudo-octapeptide |
| Heterocyclic Moieties | Oxazoline, Thiazole (implied by class) | Oxazoline, Thiazole |
| Disulfide Bridge | Present (transannular) | Absent |
| Structural Rigidity | Enhanced by disulfide bridge | Less rigid compared to ulithiacyclamides |
| Conformational Behavior | Can access multiple conformations, influenced by disulfide | More consistent conformational states, solvent-independent |
Conformational Analysis of the Bicyclic and Disulfide-Bridged Systems
The bicyclic nature of this compound, primarily due to its macrocyclic structure and the presence of a transannular disulfide bridge, significantly influences its three-dimensional conformation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is crucial for elucidating these conformations by revealing through-space correlations between atoms nih.govfrontiersin.org. These correlations, along with J-coupling analysis and computational methods such as molecular dynamics simulations, help in defining the preferred low-energy conformations of the molecule rsc.orgnih.gov.
Compound List:
this compound
Ulithiacyclamide A
Ulithiacyclamide E
Ulithiacyclamide F
Ulithiacyclamide G
Patellamides (general class)
Ascidiacyclamide
Biosynthetic Pathway Elucidation and Engineering
Genetic Basis of Cyanobactin Biosynthesis in Producing Organisms
Cyanobactin gene clusters are typically found in cyanobacteria and range from approximately 8 to 19 kilobases in length mdpi.comresearchgate.net. These clusters are highly conserved in their core organization, although variations exist, leading to the diverse structures observed within the cyanobactin family nih.govresearchgate.net.
The essential components of a cyanobactin gene cluster include genes encoding a precursor peptide, two proteases, and two small conserved hypothetical proteins researchgate.netnih.gov. These core genes are often named based on their similarity to the patellamide (pat) pathway genes:
Precursor Peptide Gene (e.g., patE homolog): This gene encodes the precursor peptide, which contains the amino acid sequence of the final cyanobactin, flanked by leader and recognition sequences nih.govacs.org. A single gene cluster can encode multiple precursor peptides, thereby increasing the diversity of potential products nih.govplos.org.
Protease Genes (patA and patG homologs): Two subtilisin-like serine proteases are encoded. PatA (N-terminal protease) is responsible for cleaving the leader sequence from the N-terminus of the precursor peptide. PatG (C-terminal protease and macrocyclase) cleaves the C-terminal recognition sequence and catalyzes the formation of the cyclic peptide bond, creating the macrocycle mdpi.comresearchgate.netnih.govacs.orgnih.gov. The PatG protease contains a macrocyclase domain essential for this cyclization step mdpi.com.
Genes of Unidentified Function (patB and patC homologs): These genes encode short, conserved proteins with no currently known enzymatic function. While conserved across many cyanobactin clusters, they have been shown to be non-essential for cyanobactin production mdpi.comresearchgate.netnih.gov.
Heterocyclase Gene (patD homolog): In pathways that produce heterocyclized amino acids, a patD homolog (cyclodehydratase) is present. This enzyme is responsible for the formation of thiazoline (B8809763) and oxazoline (B21484) rings from cysteine, serine, and threonine residues, respectively mdpi.comresearchgate.net. The presence of the patD gene is specific to pathways producing compounds with heterocycle-modified amino acids researchgate.net.
Dehydrogenase Gene: Associated with heterocycle formation, a dehydrogenase enzyme is often present to oxidize the thiazoline and oxazoline rings into the aromatic thiazole (B1198619) and oxazole (B20620) rings mdpi.comresearchgate.netnih.gov.
Cyanobactins originate from ribosomally synthesized precursor peptides nih.govresearchgate.netbeilstein-journals.org. These precursor peptides consist of a leader sequence, one or more core peptide sequences, and flanking recognition sequences (RSs) acs.orgnih.gov. The leader sequence plays a crucial role in recruiting the modifying enzymes, particularly the heterocyclases acs.orgnih.govnih.gov. Specific recognition sequences (RSI, RSII, RSIII) are embedded within or adjacent to the leader and core peptides, directing the enzymes to the correct modification sites acs.orgnih.gov. The heterocyclization step, for instance, is directed by an RSI element acs.org.
Enzymatic Mechanisms of Post-Translational Modifications
Following ribosomal synthesis, the precursor peptide undergoes a series of enzymatic modifications to yield the mature Ulithiacyclamide (B1205845) B.
The formation of thiazole and oxazoline rings is a hallmark modification in many cyanobactins. This process involves the cyclodehydration of cysteine residues to form thiazolines and serine or threonine residues to form oxazolines nih.govontosight.ainih.govpnas.org. This initial cyclodehydration is typically an ATP-dependent process catalyzed by enzymes like PatD researchgate.netacs.orgontosight.ainih.govpnas.org. Following cyclization, a subsequent dehydrogenation step, often catalyzed by a flavin-dependent dehydrogenase, converts the thiazoline and oxazoline rings into the aromatic thiazole and oxazole rings, respectively researchgate.netnih.govnih.govnih.gov. The patD gene is essential for pathways producing heterocycle-containing cyanobactins researchgate.net.
While Ulithiacyclamide B itself is not characterized by disulfide bonds in the provided search results, other related ulithiacyclamides (e.g., Ulithiacyclamide A) feature a transannular disulfide bridge rsc.org. In prokaryotes, disulfide bond formation is primarily mediated by a network of periplasmic enzymes belonging to the thiol-disulfide oxidoreductase family, such as the Dsb system (DsbA, DsbB, DsbC, DsbD) nih.govmdpi.com. In some bacteria, including cyanobacteria, DsbB can be replaced by a homolog of human vitamin K epoxide reductase nih.gov. The precise enzymes responsible for disulfide bond formation in this compound, if present in its specific biosynthesis, are not detailed in the provided literature.
The maturation of cyanobactins heavily relies on the action of specific proteases encoded within the gene cluster. The PatA-like protease cleaves the N-terminal leader sequence, liberating the N-terminus of the core peptide mdpi.comacs.orgnih.gov. Subsequently, the PatG-like protease performs two critical functions: it cleaves the C-terminal recognition sequence and catalyzes the formation of the peptide bond between the N-terminus and the C-terminus of the core peptide, thereby macrocyclizing the molecule mdpi.comresearchgate.netacs.orgnih.gov. The macrocyclase domain of PatG is crucial for this final cyclization step mdpi.com. These proteases are generally insensitive to the specific amino acid residues within the core peptide, contributing to the diversity of cyanobactins that can be produced mdpi.comnih.gov.
Investigation of Epimerization Events
The biosynthesis of this compound involves intricate post-translational modifications, including potential epimerization events that contribute to its stereochemical complexity. While the precise enzymatic machinery responsible for epimerization in the this compound pathway is not fully elucidated, general mechanisms for peptide epimerization in related natural products offer insights. In cyanobactins, the conversion of L-amino acids to D-amino acids, a form of epimerization, is often considered to be spontaneous rather than enzyme-catalyzed mdpi.comnih.gov. However, other RiPP (Ribosomally Synthesized and Post-translationally Modified Peptides) pathways have identified specific enzymes, such as radical SAM enzymes, that catalyze peptide epimerization frontiersin.org. These enzymes typically involve mechanisms like Cα H-atom abstraction, leading to epimerization. The exact stage at which epimerization might occur in the this compound pathway—whether before or after heterocyclization, macrocyclization, or other modifications—remains an area for further investigation. The structural difference between Ulithiacyclamide A and this compound, where the latter possesses a phenyl group in place of an alanine (B10760859) residue, suggests that specific amino acid incorporation and potential stereochemical adjustments are key to generating structural diversity within this class of compounds mdpi.comrsc.org.
Reconstruction and Engineered Biosynthesis of this compound and Analogs
The reconstruction and engineered biosynthesis of this compound and its analogs represent a significant area of research aimed at understanding its biosynthetic machinery and exploring its potential for producing novel compounds. The genetic basis for cyanobactin biosynthesis, including pathways related to this compound, has been identified in various cyanobacteria mdpi.comnih.govplos.orgresearchgate.netresearchgate.net. These biosynthetic gene clusters encode precursor peptides and a suite of tailoring enzymes responsible for modifications such as heterocyclization, oxidation, prenylation, and macrocyclization mdpi.comresearchgate.net. Researchers have successfully reconstructed parts of these pathways or expressed entire gene clusters in heterologous hosts, providing a powerful tool for dissecting individual enzymatic steps and for generating structural variants nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.
Application of Heterologous Expression Systems for Pathway Dissection and Production
Heterologous expression systems, particularly Escherichia coli, have been instrumental in dissecting the this compound biosynthetic pathway and in producing the compound and its analogs nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. By transferring the relevant gene clusters into these well-characterized microbial hosts, researchers can isolate and study the function of individual enzymes involved in the complex cascade of modifications. For instance, studies on related cyanobactin pathways have demonstrated that heterologous expression can confirm the role of specific genes in producing the final metabolites mdpi.comnih.govnih.govresearchgate.net. This approach allows for pathway dissection by enabling the characterization of enzymes responsible for cleavage, macrocyclization, heterocyclization, and other post-translational modifications. Furthermore, heterologous production facilitates the generation of sufficient quantities of this compound and its derivatives for structural and biological studies, which would be challenging to obtain from natural sources alone nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. The ability to express these complex biosynthetic pathways in a heterologous host also opens avenues for producing engineered peptides by manipulating the precursor peptide sequences or the expression levels of modifying enzymes mdpi.comnih.govresearchgate.netresearchgate.net.
Synthetic Biology Approaches for Pathway Optimization and Diversification
Synthetic biology approaches offer powerful strategies for optimizing the production of this compound and for diversifying its structural repertoire. By employing techniques such as promoter engineering, gene cluster refactoring, and precursor peptide modification, researchers can enhance yields and create novel analogs chalmers.sehelmholtz-hips.descienceopen.comnih.govuea.ac.ukhznu.edu.cn. For example, altering the transcription levels of biosynthetic genes through the introduction of constitutive or inducible promoters can significantly improve heterologous production efficiency nih.gov. Rational design and assembly of biosynthetic gene clusters, combined with the manipulation of precursor peptide sequences, allow for the targeted incorporation of non-proteinogenic amino acids or tandem mutations, leading to the generation of diverse this compound analogs with potentially altered biological activities nih.govresearchgate.netscienceopen.com. The promiscuity of some tailoring enzymes involved in cyanobactin biosynthesis can be exploited through these synthetic biology tools to further expand the structural diversity of this compound and related compounds mdpi.comnih.govscienceopen.com. These engineered pathways can serve as platforms for discovering new bioactive molecules and for developing more efficient production methods for natural products.
Compound Name List:
this compound
Molecular and Cellular Mechanisms of Action
Investigation of Cellular Growth Inhibition Pathways
Ulithiacyclamide (B1205845) B has demonstrated significant cytotoxic effects, particularly against the KB cell line, with a reported IC50 value of 17 ng/mL. nih.gov Cytotoxicity is a general term indicating a substance's toxicity to cells, which can manifest as cytostasis (inhibition of growth) or lethality (cell death). nih.govresearchgate.net However, the specific pathways through which Ulithiacyclamide B inhibits cellular growth have not been fully elucidated.
There is currently a lack of specific research data demonstrating that this compound directly inhibits the synthesis of nucleic acids (RNA and DNA) or proteins. The mechanisms of many cytotoxic compounds involve interfering with these fundamental cellular processes. nih.govnih.govnih.gov For instance, some polypeptide antibiotics function by binding irreversibly to ribosomes, thereby blocking the translation of messenger RNA into protein. nih.gov Others can inhibit RNA synthesis by interfering with enzymes like RNA polymerase. nih.govresearchgate.net Without targeted studies, it remains unknown whether this compound employs these or similar mechanisms.
The induction of "self-destructive" cellular processes, such as apoptosis (programmed cell death), is a common mechanism of action for anticancer agents. nih.govmdpi.comresearchgate.net Apoptosis is characterized by specific morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the activation of caspase enzymes. nih.govmdpi.com While the potent cytotoxicity of this compound suggests it may induce such a process, specific studies confirming the induction of apoptosis or identifying the involvement of key apoptotic pathways (e.g., intrinsic mitochondrial pathway or extrinsic death receptor pathway) by this particular compound are not available in the current body of scientific literature.
Synergistic Cellular Activities with Other Bioactive Compounds
The investigation of synergistic effects, where the combined therapeutic impact of two or more compounds is greater than the sum of their individual effects, is a crucial area of drug discovery. nih.govmdpi.comresearchgate.net Such combinations can enhance efficacy and reduce toxicity. nih.govnih.gov There are no specific studies reported in the search results that evaluate the synergistic potential of this compound in combination with other bioactive compounds or conventional antibiotics. Research into the synergistic interactions of marine natural products is an emerging field with significant therapeutic potential. medrxiv.org
Molecular Target Identification and Validation Studies
Identifying the precise molecular targets of a bioactive compound is fundamental to understanding its mechanism of action. For this compound, specific molecular binding partners have not yet been definitively identified.
The biological activity of compounds like this compound is predicated on their interaction with cellular macromolecules, such as proteins and enzymes. nih.gov Thiazole (B1198619) moieties, present in this compound, are known to be involved in binding to the active sites of enzymes, such as DNA gyrase in some bacterial contexts. nih.gov However, the specific protein or enzyme partners for this compound in mammalian cells remain uncharacterized. Techniques such as affinity chromatography, mass spectrometry, and molecular docking are typically used to identify such interactions, but results for this compound are not available.
While direct evidence for this compound is lacking, the broader class of heterocyclic thiazole-based peptides has been shown to perturb key cellular signaling pathways. nih.gov Notably, inhibition of the phosphorylation of ERK (extracellular signal-regulated kinase) and Akt (Protein Kinase B) is a known mechanism for some peptides in this family. nih.gov These pathways are central to regulating cell proliferation, survival, and apoptosis. nih.govmdpi.comnih.govmdpi.com The dysregulation of ERK and Akt signaling is a hallmark of many cancers, making these pathways critical therapeutic targets. nih.govmdpi.com The potential for this compound to affect these signaling cascades is plausible given its structural classification, but it requires experimental validation.
Interactive Data Tables
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (ng/mL) | Source |
| This compound | KB | 17 | nih.gov |
| Ulithiacyclamide | KB | 35 | nih.gov |
Table 2: General Mechanisms of Thiazole-Based Peptides and Related Compounds (Contextual Information)
| Mechanism | Example Compound Class/General Observation | Potential Effect | Source |
| Signaling Inhibition | Thiazole-based peptides | Inhibition of ERK and Akt phosphorylation | nih.gov |
| Apoptosis Induction | Isothiocyanates, 4-Thiazolidinones | Caspase activation, DNA fragmentation | nih.govmdpi.com |
| Enzyme Inhibition | Thiazole-containing compounds | Inhibition of bacterial DNA gyrase | nih.gov |
Note: The mechanisms listed in Table 2 are for the broader class of related compounds and have not been specifically demonstrated for this compound.
Role of Structural Features in Cellular Uptake and Intracellular Localization
The ability of this compound to exert its cytotoxic effects is fundamentally dependent on its capacity to cross the plasma membrane and reach its intracellular targets. The unique structural characteristics of this cyclic peptide play a crucial role in its cellular uptake and subsequent localization within the cell. While direct mechanistic studies on this compound are limited, analysis of its structure in the context of known principles of membrane translocation for cyclic peptides provides significant insights.
The cellular uptake of this compound is thought to be primarily governed by passive diffusion, a process heavily influenced by the molecule's physicochemical properties. Key structural features, including its cyclic backbone, the presence of hydrophobic amino acid residues, and specific heterocyclic elements, collectively contribute to a conformation that facilitates membrane transit.
One of the defining features of this compound is its macrocyclic structure. This conformation reduces the number of exposed polar groups and can facilitate the formation of intramolecular hydrogen bonds. Such bonding masks polar amide groups, effectively reducing the polar surface area and increasing the molecule's lipophilicity, a critical factor for passive diffusion across the lipid bilayer of the cell membrane.
The composition of amino acid residues is also pivotal. This compound contains hydrophobic residues which enhance its interaction with the nonpolar core of the cell membrane. The presence of a D-phenylalanine residue, which distinguishes it from the symmetric Ulithiacyclamide, introduces a bulky, hydrophobic side chain that likely contributes to its membrane-partitioning capabilities.
The following table summarizes the key structural features of this compound and their putative roles in cellular uptake and localization.
| Structural Feature | Description | Probable Role in Cellular Uptake & Localization |
| Macrocyclic Peptide Backbone | A cyclic arrangement of amino acids. | Reduces conformational flexibility and can mask polar groups through intramolecular hydrogen bonding, thereby increasing lipophilicity and facilitating passive diffusion across the cell membrane. |
| Thiazole Rings | Heterocyclic rings containing sulfur and nitrogen, derived from cysteine residues. | Contribute to the structural rigidity and overall lipophilicity of the molecule. The sulfur atom can influence conformation and electronic properties, aiding in membrane interaction. |
| D-Phenylalanine Residue | An isomer of the naturally occurring L-phenylalanine, providing an asymmetric and hydrophobic character. | The bulky and nonpolar phenyl group enhances hydrophobic interactions with the lipid bilayer, promoting membrane partitioning and cellular entry. |
| Hydrophobic Amino Acids | Presence of other nonpolar residues within the cyclic structure. | Increase the overall lipophilicity of the molecule, which is a key determinant for efficient passive diffusion through the cell membrane. |
Structure Activity Relationship Sar Studies
Systematic Design and Synthesis of Ulithiacyclamide (B1205845) B Analogs for SAR Probing
The synthesis of various analogs of Ulithiacyclamide B has been a critical strategy for understanding the contribution of its distinct structural motifs to its biological function.
This compound is itself a naturally occurring analog of Ulithiacyclamide A. The core structural difference is the substitution of one of the two D-leucine (D-Leu) residues in the symmetrical Ulithiacyclamide A with a D-phenylalanine (D-Phe) residue, resulting in the asymmetrical this compound. rsc.orgnih.gov This single amino acid change significantly enhances its cytotoxic potency.
Studies comparing the two have shown that this compound is considerably more cytotoxic against various cancer cell lines than its parent compound. For instance, against the KB cell line (a subline of the HeLa human cancer cell line), this compound exhibits an IC₅₀ value of 17 ng/mL, which is more than double the potency of Ulithiacyclamide A (IC₅₀ of 35 ng/mL). nih.govmdpi.comescholarship.orgnih.gov This highlights the favorable contribution of the phenyl group to the molecule's bioactivity. mdpi.com
| Compound | Structural Difference | Cytotoxicity (IC₅₀ vs. KB cell line) |
| Ulithiacyclamide A | Symmetrical, contains two D-Leu residues | 35 ng/mL |
| This compound | Asymmetrical, one D-Leu replaced by D-Phe | 17 ng/mL |
This table illustrates the effect of substituting a D-leucine residue with a D-phenylalanine residue on the cytotoxicity of the compound.
Modifications to the macrocyclic framework, particularly those that alter its fundamental structure, have profound effects on biological activity. A key comparison is made with ascidiacyclamide (B1665190), a related natural product that shares a similar peptide backbone but entirely lacks the transannular disulfide bridge. rsc.org The absence of this bicyclic constraint in ascidiacyclamide results in a significant reduction in cytotoxic potency compared to the ulithiacyclamides. rsc.org This underscores that the bicyclic nature conferred by the disulfide bridge is a critical feature for high efficacy. rsc.orgmdpi.com
Further analogs, ulithiacyclamides E, F, and G, involve modifications that can be seen as altering the macrocycle through the hydrolysis of the oxazoline (B21484) rings. mdpi.com Ulithiacyclamide E features both oxazoline rings hydrolyzed to their L-threonine counterparts, while the isomeric F and G variants contain one intact oxazoline and one hydrolyzed threonine. mdpi.com These modifications, which disrupt the specific heterocyclic structure of the macrocycle, are associated with altered biological profiles, such as anti-multiple drug resistance (MDR) activity, rather than direct, potent cytotoxicity. mdpi.com
The heterocyclic thiazole (B1198619) and oxazoline rings are hallmark features of the ulithiacyclamide family and are considered crucial for their biological effects. mdpi.comontosight.ai While it was initially believed that the oxazoline function was essential for cytotoxicity, subsequent studies have shown a more complex relationship. mdpi.com For instance, the analysis of a synthetic intermediate of ulicyclamide that lacked an oxazoline ring still showed cytotoxicity, albeit reduced, suggesting the heterocycles are major but not the sole contributors to activity. mdpi.com
In the broader family of related compounds, such as the bistratamides, SAR analysis has indicated that analogs containing two thiazole rings possess stronger cytotoxic activity than those with a mix of thiazole and oxazole (B20620) rings. nih.gov In this compound, the specific arrangement of two thiazole-containing fragments and two oxazoline-derived moieties appears to be optimized for potent cytotoxicity. mdpi.comontosight.ai The hydrolysis of the oxazoline rings in ulithiacyclamides F and G to linear threonine residues demonstrates that the integrity of these five-membered rings is important for maintaining the potent cytotoxic profile seen in this compound. mdpi.com
Functional Importance of the Disulfide Bridge
The transannular disulfide bridge is a defining structural element of this compound, creating a bicyclic peptide scaffold that is integral to its function. rsc.orgresearchgate.net
The role of a disulfide bridge in peptides is often assumed to be one of rigidification, locking the molecule into a single, stable conformation. researchgate.netcpcscientific.com However, detailed NMR studies on the closely related Ulithiacyclamide A have revealed a more nuanced function. When compared to ascidiacyclamide (which lacks the disulfide bridge), the disulfide-containing ulithiacyclamide displays greater conformational flexibility. rsc.org
Specifically, ulithiacyclamide can adopt two distinct conformations (Type 1 and Type 2) depending on solvent polarity. rsc.org Ascidiacyclamide, in contrast, is locked into the Type 1 conformation regardless of the solvent. rsc.org This suggests that the disulfide bridge, rather than simply providing rigidity, enables the macrocycle to access a unique Type 2 conformation that is unavailable to its non-bridged counterpart. rsc.org This unique conformational state, which involves a change in the orientation of amide protons and the helicity of the disulfide bond itself, may be directly related to the compound's high biological activity. rsc.org The disulfide bond, therefore, confers a specific, functionally important flexibility rather than simple conformational fixation.
Stereochemical Configuration and its Determinant Role in Bioactivity
The specific three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule is a critical factor influencing its biological activity. This compound is a cyclic peptide that possesses a distinct stereochemical configuration, which differentiates it from other related compounds and is directly linked to its cytotoxic potency.
A key feature of this compound's structure is its asymmetry. It is closely related to the symmetric compound, ulithiacyclamide, but differs in the substitution of one of the two D-leucine residues with a D-phenylalanine residue. mdpi.commdpi.com This substitution breaks the symmetry of the molecule and introduces a phenyl group. mdpi.com The amino acids that form the thiazole rings in ulithiacyclamide, and by extension in this compound, possess an R configuration. mdpi.com The presence of D-amino acids is a common feature in cyanobactins, and their formation through epimerization is considered a spontaneous rather than an enzymatic process. mdpi.comnih.gov
This specific stereochemical arrangement has a tangible impact on the compound's bioactivity. In comparative studies, this compound has demonstrated more potent cytotoxicity than its symmetrical counterpart. For instance, this compound exhibited an IC50 value of 17 ng/mL against the KB cell line, whereas the symmetric ulithiacyclamide had an IC50 value of 35 ng/mL. mdpi.commdpi-res.comnih.gov This suggests that the asymmetrical nature conferred by the D-phenylalanine substitution plays a determinant role in enhancing its cytotoxic effects.
Further illustrating the importance of stereochemistry, other related compounds, such as the tenuecyclamides, differ from each other solely in their stereochemical configuration. mdpi.com This underscores that subtle changes in the spatial orientation of amino acid residues can lead to significant variations in the biological profiles of these marine-derived cyclic peptides.
| Feature | Description | Reference |
| Asymmetry | Asymmetrical dimeric structure due to the substitution of one D-leucine with a D-phenylalanine. | mdpi.commdpi.com |
| Amino Acid Configuration | Thiazole amino acids possess an R configuration. Contains D-amino acids, a common trait in cyanobactins. | mdpi.commdpi.comnih.gov |
| Impact on Bioactivity | The asymmetrical structure is linked to higher cytotoxicity compared to the symmetrical ulithiacyclamide. | mdpi.commdpi-res.comnih.gov |
Metal Binding Properties and Their Link to Biological Function
The ability of a molecule to bind to metal ions can be crucial for its biological function, often enabling catalytic activity or facilitating transport processes. In the case of this compound and other members of the ulithiacyclamide family, their metal-binding capacity is significantly influenced by a key structural feature: a transannular disulfide bridge.
This disulfide bridge, formed between two cysteine residues, spans across the macrocyclic ring, which increases the rigidity and stability of the molecule. rsc.org However, this structural element also creates a significant hindrance to the binding of metal ions. rsc.org This characteristic distinguishes the ulithiacyclamides from the closely related patellamides, which lack this disulfide bridge and are known to be versatile ligands for metal ions, particularly copper(II). rsc.org The patellamides can cooperatively bind two Cu(II) ions, and these metal complexes have demonstrated catalytic activities, suggesting a potential biological role in processes like carbonate transport. mdpi.comrsc.org
In contrast, for this compound, there is no significant evidence to suggest that metal ion complexation is a key aspect of its biological function. The presence of the disulfide bridge fundamentally impedes the conformational changes that would be necessary to accommodate metal ions within the macrocyclic cavity. rsc.org While ascidians, the marine animals from which these compounds are often isolated, are known to accumulate high concentrations of metal ions like copper, the biological relevance of this for ulithiacyclamides has not been established. researchgate.netpublish.csiro.au Studies on related compounds have shown that patellamides exhibit high selectivity for Cu(II), but this property is not shared by ulithiacyclamides due to their structural constraints. nih.gov
Therefore, the biological activity of this compound, particularly its potent cytotoxicity, is not believed to be linked to metal binding. Its mechanism of action is likely derived from other interactions at a cellular level, independent of its capacity to chelate metal ions. The primary role of the disulfide bridge appears to be structural, conferring a rigid conformation rather than facilitating a functional interaction with metals.
| Feature | Description | Reference |
| Key Structural Element | A transannular disulfide bridge formed between two cysteine residues. | rsc.org |
| Effect on Metal Binding | The disulfide bridge hinders the binding of metal ions to the macrocycle. | rsc.org |
| Comparison to Patellamides | Unlike patellamides, which are effective copper(II) ligands, ulithiacyclamides are poor metal binders due to the disulfide bridge. | rsc.org |
| Link to Biological Function | There is no established link between metal binding and the biological function or cytotoxicity of this compound. | rsc.orgresearchgate.net |
Synthetic Chemistry and Analog Development
Total Synthesis Strategies for Ulithiacyclamide (B1205845) B and Complex Analogs
The total synthesis of Ulithiacyclamide B and related cyclic peptides is a significant challenge that requires careful strategic planning, particularly concerning the construction of the macrocycle and its embedded heterocyclic systems.
Synthetic chemists have explored both linear and convergent strategies to assemble complex peptide natural products.
The synthesis of this compound hinges on several critical chemical transformations, particularly those used to form the thiazole (B1198619) rings and the macrocyclic amide bond.
Thiazole Formation: The thiazole moieties are cornerstone structural features. The Hantzsch thiazole synthesis is a classical and widely used method, involving the reaction of an α-halocarbonyl compound with a thioamide. youtube.comcutm.ac.in Alternative modern methods have also been developed, such as the condensation of cysteine esters with amino aldehydes followed by oxidation of the resulting thiazolidine (B150603) to the thiazole, a method that avoids potentially harsh sulfurating agents. thieme.de Other approaches include reactions of vinyl azides with potassium thiocyanate (B1210189) and copper-catalyzed condensations. organic-chemistry.org
Peptide Coupling: Standard peptide coupling reagents are used to form the amide bonds linking the amino acid and heterocyclic residues to assemble the linear precursor.
Macrocyclization: This is the crucial ring-closing step. It is typically an intramolecular condensation reaction (macrolactamization) that forms the final amide bond to close the cyclic peptide. This transformation is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Synthesizing a molecule as complex as this compound is fraught with challenges.
Macrocyclization: This step is often a major bottleneck in the synthesis of cyclic peptides. nih.gov Achieving a successful ring closure is highly dependent on the conformation of the linear precursor. An unfavorable conformation can lead to low yields, failed cyclization, or the formation of undesired dimers and oligomers. uq.edu.au The choice of the cyclization site within the linear precursor is a critical strategic decision that can significantly impact the outcome.
Heterocycle Formation: While several methods exist for synthesizing thiazoles, they can present their own difficulties. organic-chemistry.org The conditions required for some synthetic routes can be harsh, potentially leading to the decomposition of sensitive functional groups elsewhere in the molecule or causing racemization at adjacent stereocenters. thieme.de Ensuring the stability of the heterocyclic rings throughout the subsequent synthetic steps is also a key consideration.
Chemical Derivatization and Scaffold Modifications for Research Applications
Modifying the natural structure of this compound through chemical synthesis allows researchers to create analogs and chemical probes. These tools are invaluable for studying structure-activity relationships (SAR) and identifying the molecule's cellular targets.
By systematically altering parts of the this compound structure, chemists can investigate which molecular features are essential for its biological activity. nih.gov This process helps in designing new compounds with potentially improved potency, selectivity, or other pharmacological properties. nih.gov
Synthetic strategies allow for a wide range of modifications, including:
Amino Acid Substitution: Replacing the natural amino acids with other natural or unnatural variants to probe the importance of specific side chains for target binding.
Heterocycle Modification: Altering the structure of the thiazole rings or replacing them with other heterocycles, such as oxazoles or triazoles, to understand their role in the molecule's function. uq.edu.au
Scaffold Isomerization: Synthesizing different stereoisomers of the molecule to determine the precise three-dimensional arrangement required for its activity. researchgate.net
To identify the specific cellular proteins that this compound interacts with, its structure can be converted into an activity-based probe (ABP) or an affinity-based probe (AfBP). rsc.orgmagtechjournal.com These chemical tools are designed to specifically label and report on the targets of a bioactive molecule within a complex biological system. nih.gov
The design of such probes is typically modular and involves three key components: frontiersin.orgnih.gov
Recognition Scaffold: The this compound core structure, which provides binding affinity and selectivity for its target protein(s).
Reporter Tag: A group, such as a fluorophore or biotin, that allows for the detection, visualization, and isolation of the probe once it is bound to its target.
Reactive Group (for ABPs): A chemically reactive "warhead" that forms a stable, covalent bond with a nearby residue in the active or binding site of the target protein. Affinity-based probes lack this component and bind non-covalently.
The synthesis of these probes allows for sophisticated chemical proteomics experiments to definitively identify the molecular targets of this compound, providing crucial insights into its mechanism of action.
Table of Mentioned Compounds
Chemoenzymatic Synthesis Approaches for Structural Diversity and Yield Enhancement
Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis, has emerged as a powerful strategy for producing complex natural products like this compound and its analogs. nih.govnih.gov This approach is particularly valuable for generating structural diversity and overcoming yield limitations often encountered in purely chemical total synthesis. nih.gov
For cyanobactins, the class of molecules to which ulithiacyclamides belong, a key chemoenzymatic strategy involves using enzymes from the natural biosynthetic pathway to perform key transformations on synthetic substrates. nih.gov The enzymes responsible for the post-translational modification of the precursor peptide, including heterocyclization and macrocyclization, have been shown to be tolerant of a wide range of unnatural substrates. nih.gov
A prominent example is the use of the macrocyclase enzyme from the patellamide biosynthetic pathway (PatGmac) to cyclize chemically synthesized linear peptides. nih.gov Researchers have demonstrated that entirely synthetic linear precursors, even those containing unnatural amino acids with orthogonal reactive groups like azides, can be efficiently macrocyclized by these enzymes in vitro. nih.gov This semisynthetic method allows for the creation of a diverse library of cyclic peptide analogs that would be difficult to access otherwise. The resulting unnatural macrocycles can then be further modified using chemical reactions, such as click chemistry, to attach fluorescent labels or other functionalities for target identification studies. nih.gov
Another powerful chemoenzymatic approach leverages the function of isolated thioesterase (TE) domains, which are responsible for the final chain-termination and macrocyclization step in many nonribosomal peptide synthetase (NRPS) pathways. nih.gov Linear peptide precursors can be chemically synthesized and activated as thioesters, for instance, as N-acetylcysteamine (SNAC) thioesters. These activated precursors can then be subjected to the catalytic action of a TE domain, which catalyzes the intramolecular cyclization to yield the final macrocyclic product. nih.gov This strategy has been successfully applied to generate variants of other complex cyclic peptides, such as streptogramin B and surfactin, demonstrating its broad utility for enhancing yields and creating structural diversity. nih.gov
Table 2: Key Strategies in Chemoenzymatic Synthesis of this compound Analogs
| Strategy | Key Enzyme(s) | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Semisynthetic Macrocyclization | PatG Macrocyclase (PatGmac) | Chemically synthesized linear peptide precursor | Production of unnatural cyclic peptide analogs; structural diversification. | nih.gov |
| Thioesterase-Mediated Cyclization | Thioesterase (TE) Domain | Chemically synthesized linear peptide-thioester (e.g., SNAC ester) | Efficient macrocyclization; potential for improved yields and analog synthesis. | nih.gov |
Q & A
Q. Q: What are the standard methodologies for isolating Ulithiacyclamide B from marine symbionts, and how can researchers validate purity during extraction?
A:
- Extraction Protocol : Freeze-dried crude extracts of marine symbionts (e.g., Lissoclinum species) are partitioned using Sep-Pak C18 cartridges, followed by gradient elution. Open-column chromatography on silica gel 60 and reversed-phase HPLC (e.g., COSMOSIL 5C18-AR-II) are critical for fractionation .
- Purity Validation : LC-MS (e.g., Capcell Pack C18 UG120 column) with comparison to reported m/z values (e.g., m/z 763 for this compound) and nuclear magnetic resonance (NMR) spectroscopy are standard. Ensure chromatographic peaks align with spectral data and lack co-eluting impurities .
Q. Q: How should researchers address discrepancies in spectral data when characterizing this compound?
A:
- Cross-validate NMR and MS data against published reference spectra (e.g., J-STAGE, SciFinder).
- Re-run ambiguous samples under modified conditions (e.g., solvent systems, ionization modes) to resolve artifacts .
- Consult primary literature for known isobaric compounds (e.g., other patellamides) to rule out misidentification .
Advanced Research: Bioactivity and Mechanism of Action
Q. Q: What experimental designs are recommended for evaluating the cytotoxic mechanisms of this compound in cancer cell lines?
A:
- Dose-Response Assays : Use IC₅₀ determinations across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). Include time-course studies to differentiate acute vs. delayed effects .
- Mechanistic Probes : Combine flow cytometry (apoptosis/necrosis markers), ROS detection assays, and Western blotting for pathway analysis (e.g., caspase activation, Bcl-2 family proteins) .
- Data Interpretation : Address contradictory results (e.g., cell-type specificity) by validating findings with orthogonal methods (e.g., CRISPR knockdown of suspected targets) .
Q. Q: How can researchers reconcile conflicting bioactivity data for this compound in different studies?
A:
- Variable Analysis : Scrutinize differences in experimental conditions (e.g., cell culture media, serum concentration, compound solubility).
- Statistical Rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects or technical variability .
- Meta-Analysis : Use databases like Reaxys or PubMed to aggregate historical data and identify trends (e.g., structure-activity relationships) .
Basic Research: Synthetic and Biosynthetic Pathways
Q. Q: What strategies are employed for the total synthesis of this compound, and how are stereochemical outcomes verified?
A:
Q. Q: What analytical challenges arise in confirming the biosynthetic origin of this compound in microbial consortia?
A:
- Metabolomic Profiling : Use LC-HRMS/MS with molecular networking (e.g., GNPS platform) to trace compound origin to specific symbionts (e.g., Prochloron spp.).
- Isotopic Labeling : Feed ¹³C-labeled precursors to cultures and track incorporation via NMR .
Advanced Research: Data Reproducibility and Ethical Reporting
Q. Q: How should researchers document experimental protocols to ensure reproducibility of this compound studies?
A:
Q. Q: What ethical considerations are critical when publishing conflicting bioactivity data for this compound?
A:
- Transparency : Disclose all experimental variables (e.g., cell passage number, compound storage conditions) that might influence results .
- Conflict Resolution : Invite independent replication by third-party labs and publish corrigenda if systematic errors are identified .
Methodological Resources and Best Practices
Q. Q: Which databases and tools are essential for accessing primary literature on this compound?
A:
Q. Q: How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
